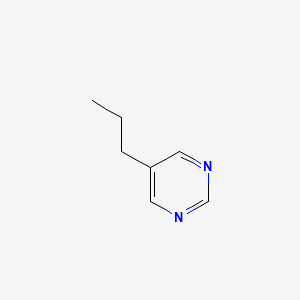

5-Propylpyrimidine

Description

Contextual Significance of the Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, holding immense significance in both biological and synthetic domains. prepchem.com As a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, its structural motif is fundamental to life itself. Pyrimidines are integral components of nucleic acids, with cytosine, thymine, and uracil (B121893) being the essential nucleobases that form the basis of the genetic code in DNA and RNA. guidechem.comnih.govaksci.com Beyond their genetic role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products, vitamins like thiamine (B1217682) (Vitamin B1), and a vast array of synthetic compounds with therapeutic applications. guidechem.comsynquestlabs.comwikipedia.org

The unique physicochemical properties of the pyrimidine ring, including its electron-deficient nature, hydrogen bonding capabilities, and versatile substitution patterns, make it an attractive scaffold for drug design. prepchem.comontosight.ai This has led to the development of a wide spectrum of drugs for treating various diseases, including cancer, viral infections, and bacterial diseases. synquestlabs.comontosight.aiaksci.com Consequently, the synthesis and functionalization of pyrimidine derivatives remain an active and vital area of chemical research, aiming to uncover new therapeutic agents and functional materials. aksci.comnih.gov

Historical Trajectory of Alkyl-Substituted Pyrimidine Derivatives

The exploration of pyrimidines dates back to the 19th century. One of the first derivatives to be isolated was alloxan, produced by Brugnatelli in 1818 through the oxidation of uric acid. nih.govvulcanchem.com A significant milestone in the synthetic history of pyrimidines was achieved in 1879 when Grimaux reported the preparation of barbituric acid from urea (B33335) and malonic acid. guidechem.com However, the systematic study of pyrimidines truly began with Arthur Pinner in 1884, who developed methods for synthesizing derivatives by condensing amidines with ethyl acetoacetate (B1235776) and was the first to propose the name "pyrimidin" in 1885. guidechem.com

The synthesis of the unsubstituted parent pyrimidine was later accomplished by Gabriel and Colman in 1900. guidechem.com The development of foundational synthetic methods, such as the Pinner synthesis and the Biginelli reaction, paved the way for the creation of a wide variety of substituted pyrimidines, including those bearing alkyl groups. guidechem.com These early syntheses were crucial for later investigations into the structure-activity relationships of pyrimidine-based compounds, including those with alkyl chains like the propyl group, which can modulate properties such as lipophilicity and target binding. A 1967 report in the Journal of Medicinal Chemistry, for instance, detailed the synthesis of 5-substituted pyrimidines, specifically 2-amino-4-hydroxy-6-methyl-5-(2-hydroxy-3-amino)propylpyrimidines, highlighting the long-standing interest in alkyl-functionalized pyrimidine cores.

Overview of Current Research Landscape for 5-Propylpyrimidine and its Derivatives

Current research on this compound and its derivatives is multifaceted, spanning medicinal chemistry, materials science, and synthetic methodology. The 5-propyl substituent is strategically used to modify the electronic and steric properties of the pyrimidine core, influencing its biological activity and material applications.

In medicinal chemistry, various derivatives are being investigated for their therapeutic potential. For example, compounds such as 4-amino-6-chloro-2-methyl-5-propyl-pyrimidine are explored as potential antimicrobial and anticancer agents. chemnet.com Similarly, this compound-2,4(1H,3H)-dione derivatives, like 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, have been synthesized and characterized for their potential pharmacological activities. ajol.infochemicalbook.in The thiol derivative, this compound-2-thiol, has shown antimicrobial activity against Staphylococcus aureus and Escherichia coli and is also used as a building block for more complex molecules. vulcanchem.com

In materials science, 2-mercapto-5-n-propylpyrimidine has been employed as a capping ligand in the synthesis of subnanometer-sized copper nanoclusters, demonstrating the utility of this compound in the development of novel inorganic materials. aksci.comspectrabase.com The synthesis of various substituted this compound compounds, such as 5-(1-hydroxy-2-methyl-propyl)-pyrimidine, continues to be an area of interest for creating new chemical entities and intermediates. thermofisher.com

Delimitation of Research Focus and Exclusion Criteria for this Outline

This article provides a focused scientific overview of the chemical compound this compound and its direct derivatives. The content is strictly structured around the fundamental chemistry of the compound, including its physicochemical properties, synthesis, reactivity, and established research applications.

The scope of this article is confined to the chemical and scientific aspects of this compound. Therefore, the following topics are explicitly excluded:

Dosage and Administration: No information regarding the administration of this compound or its derivatives in any context will be discussed.

Safety and Adverse Effects: Detailed safety profiles, toxicity data, and adverse effects are outside the purview of this chemical-focused review.

Commercial Suppliers and Excluded Websites: The content is based on scientific literature, and information from commercial vendor websites such as www.benchchem.com, www.smolecule.com, and www.vulcanchem.com has not been used.

The primary goal is to deliver a scientifically accurate and thorough chemical profile of this compound based on published research, adhering strictly to the specified outline.

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2 |

|---|---|

Molecular Weight |

122.17 g/mol |

IUPAC Name |

5-propylpyrimidine |

InChI |

InChI=1S/C7H10N2/c1-2-3-7-4-8-6-9-5-7/h4-6H,2-3H2,1H3 |

InChI Key |

KQDSGLOOXIYGDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Propylpyrimidine and Its Derivatives

Classical Synthetic Approaches to the 5-Propylpyrimidine Core

Traditional methods for constructing the pyrimidine (B1678525) ring remain fundamental in organic synthesis. These approaches typically involve the condensation of acyclic precursors or the direct functionalization of a pre-formed pyrimidine ring.

Condensation Reactions with Precursors

The Pinner synthesis is a classical method that involves the condensation of 1,3-dicarbonyl compounds with amidines. This acid- or base-catalyzed reaction is a versatile route to various substituted pyrimidines. For the synthesis of a this compound core, a key precursor would be a 1,3-dicarbonyl compound bearing a propyl group at the C-2 position. The general mechanism involves the reaction of an amidine derivative with a β-keto ester, malonic ester, or a β-diketone to form the pyrimidine ring.

Another foundational method is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). This acid-catalyzed cyclocondensation reaction, first reported in 1893, produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While this reaction directly yields dihydropyrimidines, subsequent oxidation can lead to the aromatic pyrimidine core. The versatility of the Biginelli reaction allows for the introduction of a variety of substituents on the pyrimidine ring by varying the three initial components.

| Reaction Name | Reactants | Key Features | Catalyst |

| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Versatile for substituted pyrimidines | Acid or Base |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | One-pot, three-component reaction | Acid (e.g., HCl, Brønsted or Lewis acids) |

Alkylation Reactions at the Pyrimidine C-5 Position

Direct functionalization of the pyrimidine ring at the C-5 position presents a more convergent approach to 5-substituted derivatives. The electronic nature of the pyrimidine ring makes the 2-, 4-, and 6-positions electron-deficient, while the 5-position is comparatively less so, making it more susceptible to electrophilic substitution. However, direct C-H alkylation is often challenging and may require activation of the C-H bond.

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the C-5 functionalization of pyrimidine nucleosides, and these principles can be extended to simpler pyrimidine systems. These methods often involve the pre-functionalization of the C-5 position with a halogen, which then participates in cross-coupling reactions with organometallic reagents. More advanced strategies focus on the direct C-H activation, avoiding the need for pre-functionalization. For instance, rhodium(I)-catalyzed ortho-alkylation of nitrogen-containing heterocycles with olefins has been demonstrated, providing a potential route for introducing a propyl group at an adjacent position to the nitrogen, which could be adapted for C-5 alkylation under specific conditions.

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has introduced a variety of innovative techniques to improve the efficiency, selectivity, and environmental footprint of pyrimidine synthesis. These advanced strategies often lead to higher yields, shorter reaction times, and access to a broader range of derivatives.

Microwave-Assisted Synthesis in Pyrimidine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology in medicinal chemistry for the rapid and efficient synthesis of heterocyclic compounds, including pyrimidines. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. This is attributed to efficient and uniform heating of the reaction mixture through dipolar polarization and ionic conduction.

MAOS has been successfully applied to various pyrimidine syntheses, including the Biginelli reaction and the synthesis of fused pyrimidine systems. The benefits of this technique include milder reaction conditions and the ability to perform reactions under solvent-free conditions, aligning with the principles of green chemistry.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Often moderate | Generally higher |

| Heating Mechanism | Conduction, convection | Dipolar polarization, ionic conduction |

| Purity | Variable | Often higher |

| Environmental Impact | Higher (longer heating, more solvent) | Lower (shorter times, potential for solvent-free) |

Photocatalytic Strategies for 5-Substituted Pyrimidine Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This strategy relies on the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the generation of radical intermediates.

This approach has been successfully applied to the C-H functionalization of various heterocycles. For instance, the direct C-4 selective alkylation of pyridines has been achieved using N-(acyloxy)phthalimides as alkyl radical precursors under visible light irradiation. This methodology, which avoids the use of stoichiometric oxidants and acids, can be conceptually extended to the C-5 position of pyrimidines. The generation of alkyl radicals from readily available precursors, such as primary amines via Katritzky pyridinium (B92312) salts, and their subsequent addition to the pyrimidine ring offers a modern and powerful route for the synthesis of 5-alkylpyrimidine derivatives. The reaction proceeds through the formation of an imidoyl radical, which then undergoes β-scission to release an alkyl radical for coupling.

Multi-Component Reactions for Pyrimidine Derivative Libraries

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. MCRs are particularly valuable for the construction of libraries of structurally diverse compounds for high-throughput screening in drug discovery.

Strategies for Enantiomerically Enriched this compound Compounds

The generation of enantiomerically enriched this compound compounds, where a stereocenter is present in the propyl chain or elsewhere in the molecule, is a significant challenge in synthetic organic chemistry. These chiral molecules are of particular interest in drug discovery, where the stereochemistry of a compound can profoundly influence its pharmacological activity. Several strategies have been explored to achieve this, primarily focusing on asymmetric catalysis and biocatalysis.

One of the most direct methods for synthesizing chiral 5-pyrimidyl alkanols involves the enantioselective alkylation of pyrimidine-5-carbaldehydes. A notable study demonstrated the asymmetric addition of dialkylzincs to various pyrimidine-5-carbaldehydes in the presence of a chiral amino alcohol catalyst. Specifically, the use of (1S,2R)-N,N-dibutylnorephedrine (DBNE) as a catalyst in the ethylation of 2-methylpyrimidine-5-carbaldehyde (B21589) with diethylzinc (B1219324) resulted in the formation of the corresponding chiral pyrimidyl alkanol with high enantioselectivity. The enantiomeric excess (e.e.) was found to be highly dependent on the amount of the chiral catalyst used, with a significant improvement observed when the catalyst loading was increased. This method provides a pathway to optically active secondary alcohols, which can be further modified to introduce a propyl group or other functionalities.

The Soai reaction, a well-known asymmetric autocatalytic reaction, has also been extensively studied with pyrimidine-5-carbaldehydes. This reaction involves the alkylation of a pyrimidine-5-carbaldehyde (B119791) with diisopropylzinc, where the chiral product acts as a catalyst for its own formation, leading to a high amplification of enantiomeric excess. While the primary focus of Soai reaction studies has been on understanding the origins of homochirality, the underlying principles can be applied to the synthesis of enantiomerically enriched pyrimidine derivatives.

Biocatalysis presents a green and highly selective alternative for the synthesis of chiral pyrimidine derivatives. The use of enzymes, such as alcohol dehydrogenases (ADHs), for the asymmetric reduction of prochiral ketones is a well-established strategy. In the context of this compound, a suitably functionalized ketone precursor could be stereoselectively reduced to the corresponding chiral alcohol. For instance, the microbiological bioreduction of bulky pyrimidine derivatives containing a ketone functionality has been shown to produce chiral alcohols with a defined absolute configuration. The stereopreference of the reduction often depends on the specific microorganism or isolated enzyme used, allowing for access to either (R)- or (S)-enantiomers.

Another approach involves the use of a chiral pool, where a readily available enantiopure starting material is chemically transformed into the desired product. For example, chitin-derived synthons have been used in the asymmetric synthesis of marine alkaloids, demonstrating the potential of bio-based chiral starting materials in complex molecule synthesis. This strategy could be adapted for the synthesis of enantiomerically enriched this compound derivatives.

The synthesis of homologues of epigenetic pyrimidine nucleosides, such as those with 5-alkyl and 5-hydroxyalkyl substituents, has also provided insights into creating chiral centers at the 5-position. In these studies, the separation of diastereomers of 5-(1-hydroxypropyl)-pyrimidine nucleosides was achieved, and their absolute configurations were determined. The synthetic strategies employed, such as the reaction of a 5-formylpyrimidine with an organometallic reagent, can be applied to generate chiral centers in the side chain of this compound.

Finally, rhodium-catalyzed asymmetric allylation of pyrimidines has been reported as a direct route to chiral N-allylpyrimidine analogues, which are precursors to chiral acyclic nucleosides. This method, utilizing a chiral diphosphine ligand, achieves high levels of regio- and enantioselectivity. While not directly yielding a 5-propyl derivative, this approach highlights the potential of transition-metal catalysis for the enantioselective functionalization of the pyrimidine core.

Table 1: Enantioselective Ethylation of 2-Substituted Pyrimidine-5-carbaldehydes

| 2-Substituent | Chiral Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| Methyl | (1S,2R)-DBNE | 20 | 80 | 45 |

| Methyl | (1S,2R)-DBNE | 50 | 82 | 85 |

| Ethyl | (1S,2R)-DBNE | 50 | 85 | 88 |

| Phenyl | (1S,2R)-DBNE | 50 | 78 | 90 |

Regioselectivity and Stereochemical Control in this compound Synthesis

Achieving regioselectivity in the synthesis of this compound is crucial to ensure the correct placement of the propyl group on the pyrimidine ring. The inherent electronic properties of the pyrimidine ring, with its electron-deficient carbon atoms, dictate the reactivity towards nucleophilic and electrophilic reagents. Stereochemical control becomes important when chiral centers are present, either in the propyl group or on the pyrimidine ring itself.

A common strategy for the regioselective synthesis of 5-substituted pyrimidines involves the condensation of a three-carbon synthon with an amidine. The choice of the three-carbon component is critical for directing the substitution pattern. For instance, the use of a β-keto ester or a 1,3-diketone where one of the carbonyl groups is masked or less reactive can lead to the desired regiochemistry.

Multicomponent reactions (MCRs) have emerged as a powerful tool for the regioselective synthesis of highly substituted pyrimidines. These reactions, where three or more reactants combine in a one-pot process, can offer high atom economy and operational simplicity. A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. This method allows for the regioselective construction of unsymmetrically substituted pyrimidines, and by choosing the appropriate alcohol precursors, a propyl group can be introduced at the 5-position.

The Biginelli reaction is another classic MCR that can be adapted for the synthesis of pyrimidine derivatives. While it typically yields dihydropyrimidines, subsequent oxidation can provide the aromatic pyrimidine core. The regioselectivity of the Biginelli reaction is generally well-defined, and with appropriate starting materials, it can be a viable route to 5-substituted pyrimidines.

In terms of stereochemical control, when a chiral center is introduced in the propyl side chain, as in the synthesis of chiral 5-pyrimidyl alkanols, the facial selectivity of the nucleophilic attack on the carbonyl group is paramount. The use of chiral catalysts, as discussed in the previous section, creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. The structure of the catalyst and the substrate, as well as the reaction conditions, all play a role in determining the degree of stereocontrol.

For pyrimidine derivatives with multiple substituents, controlling the relative stereochemistry (diastereoselectivity) is also important. This can be achieved through substrate-controlled or reagent-controlled methods. In substrate-controlled synthesis, existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. In reagent-controlled synthesis, a chiral reagent or catalyst is used to induce the desired stereochemistry, regardless of the chirality of the substrate.

Development of Novel Intermediates for this compound Pathways

The development of novel and versatile intermediates is a key driver for advancing the synthesis of complex this compound derivatives. These intermediates can serve as platforms for the introduction of various functional groups and for the construction of diverse molecular scaffolds.

Pyrimidine-5-carbaldehydes are crucial intermediates for the synthesis of a variety of 5-substituted pyrimidines, including the enantiomerically enriched derivatives discussed earlier. These aldehydes can be prepared through various methods and serve as electrophilic handles for the introduction of carbon nucleophiles. The development of efficient and scalable syntheses of these intermediates is therefore of significant importance.

Pyrido[2,3-d]pyrimidines, which are fused pyrimidine derivatives, are often synthesized from novel cyanopyridone intermediates. These intermediates, in turn, can be prepared through multicomponent reactions. While not directly leading to this compound, the strategies for creating these complex heterocyclic systems highlight the importance of designing and synthesizing versatile building blocks.

The synthesis of novel bioactive pyrido[2,3-d]pyrimidine (B1209978) derivatives as PIM-1 kinase inhibitors also relies on the development of specific intermediates. In this case, an o-aminonicotinonitrile derivative is a key intermediate that undergoes further reactions to form the final fused pyrimidine structure. This underscores the role of functionalized intermediates in the synthesis of biologically active molecules.

Furthermore, the synthesis of pyrimidine-5-carbonitriles featuring a morpholine (B109124) moiety, which have shown antitumor activity, involves the creation of specific intermediates that allow for the construction of the target molecules. These examples demonstrate a common theme in modern organic synthesis: the development of novel intermediates is often tailored to the specific biological target or desired molecular architecture.

In the context of this compound, the development of intermediates with orthogonal functional groups would be particularly valuable. For example, an intermediate with a protected hydroxyl group on the propyl chain and a reactive site on the pyrimidine ring would allow for selective modifications at either position. This would enable the synthesis of a diverse library of this compound derivatives for structure-activity relationship studies.

Table 2: Key Intermediates in the Synthesis of Substituted Pyrimidines

| Intermediate | Synthetic Utility | Target Compound Class |

|---|---|---|

| Pyrimidine-5-carbaldehyde | Electrophilic handle for C-C bond formation | Chiral 5-pyrimidyl alkanols |

| Cyanopyridones | Precursors for fused pyrimidine systems | Pyrido[2,3-d]pyrimidines |

| o-Aminonicotinonitrile derivatives | Building blocks for bioactive fused pyrimidines | PIM-1 kinase inhibitors |

| Pyrimidine-5-carbonitriles | Scaffolds for antitumor agents | Morpholinopyrimidine-5-carbonitriles |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize the environmental impact of chemical processes. These approaches focus on the use of renewable resources, the reduction of waste, and the use of environmentally benign solvents and catalysts.

The use of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to greener synthetic protocols. These methods can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. Moreover, they can sometimes enable reactions to proceed under solvent-free conditions, further reducing the environmental footprint.

Biocatalysis is another key aspect of green chemistry in pyrimidine synthesis. Enzymes operate under mild conditions (neutral pH and ambient temperature) in aqueous media, and they exhibit high selectivity, which can eliminate the need for protecting groups and reduce the formation of byproducts. The use of alcohol dehydrogenases for the synthesis of chiral pyrimidine derivatives is a clear example of the potential of biocatalysis in this field.

Finally, the choice of solvent is a critical factor in the greenness of a synthetic route. The use of water or other environmentally benign solvents is preferred over volatile organic compounds (VOCs). In some cases, reactions can be performed under solvent-free conditions, which is the most sustainable option.

By embracing these green chemistry approaches, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally responsible, aligning with the broader goals of sustainable chemical manufacturing.

Spectroscopic and Crystallographic Elucidation of 5 Propylpyrimidine Derivatives

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the vibrational modes of a molecule. The analysis of these spectra provides a molecular fingerprint, allowing for detailed structural characterization.

The FT-IR spectrum of a pyrimidine (B1678525) derivative is characterized by absorption bands corresponding to the stretching and bending vibrations of the pyrimidine ring and its substituents. For 5-substituted pyrimidines, the position and intensity of these bands are influenced by the electronic and steric nature of the substituent.

In the case of 5-propylpyrimidine, the FT-IR spectrum is expected to show characteristic bands for the pyrimidine ring C-H and C=N stretching vibrations, as well as ring breathing modes. Additionally, the propyl group will introduce distinct vibrational signatures, primarily from C-H stretching and bending modes of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups.

Based on studies of analogous compounds like 5-methylpyrimidine (B16526), key vibrational frequencies can be anticipated. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The propyl group's symmetric and asymmetric C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ region. The pyrimidine ring stretching vibrations (ν(C=C) and ν(C=N)) are generally observed in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the ring and the various bending, rocking, and wagging modes of the propyl chain populate the fingerprint region below 1400 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound Data is inferred from analyses of 5-methylpyrimidine and general group frequencies.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| 2960-2970 | Strong | Asymmetric CH₃ Stretch |

| 2870-2880 | Medium | Symmetric CH₃ Stretch |

| 2925-2935 | Strong | Asymmetric CH₂ Stretch |

| 2850-2860 | Medium | Symmetric CH₂ Stretch |

| ~1570 | Strong | Ring Stretching (ν₈ₐ) |

| ~1470 | Strong | Ring Stretching (ν₁₉ₐ) / CH₂ Scissoring |

| ~1380 | Medium | Symmetric CH₃ Bending (Umbrella Mode) |

| ~1020 | Medium | Ring Breathing (ν₁₂) |

| ~800 | Strong | C-H Out-of-plane Bending (γCH) |

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For aromatic systems like pyrimidine, certain ring modes that are weak in the IR spectrum can be strong and sharp in the Raman spectrum.

The Raman spectrum of this compound would be dominated by the symmetric ring breathing mode (ν₁), which is typically a very strong band for pyrimidine and its derivatives. The C-H stretching vibrations of both the ring and the propyl group will also be present. Studies on pyrimidine have shown that intermolecular interactions, such as hydrogen bonding or crystallization, can induce shifts to higher energy (blue shifts) in certain normal modes.

For 5-methylpyrimidine, a strong Raman band corresponding to the ring breathing mode has been identified, and similar behavior is expected for this compound. The vibrations of the propyl chain, particularly the C-C stretching modes, will also give rise to signals in the Raman spectrum.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound Data is inferred from analyses of 5-methylpyrimidine and pyrimidine.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3055 | Medium | Aromatic C-H Stretch |

| 2930-2940 | Strong | Aliphatic C-H Stretch |

| ~1570 | Medium | Ring Stretching (ν₈ₐ) |

| ~1400 | Medium | Ring Stretching (ν₁₉ₐ) |

| ~1025 | Medium | Ring Breathing (ν₁₂) |

| ~1000 | Very Strong | Symmetric Ring Breathing (ν₁) |

| ~620 | Strong | Ring Deformation (ν₆ₐ) |

A detailed assignment of vibrational modes requires correlating the experimental FT-IR and FT-Raman data with theoretical calculations, often using density functional theory (DFT). For pyrimidine derivatives, the normal modes are a combination of ring vibrations and substituent vibrations.

The pyrimidine ring has 24 normal vibrational modes. In a 5-substituted pyrimidine, these modes are preserved but their frequencies are shifted due to the mass and electronic effect of the substituent. The key modes include:

C-H Stretching (νCH): Found above 3000 cm⁻¹ for the ring protons.

Ring Stretching (νRing): A series of bands in the 1300-1600 cm⁻¹ region, often denoted using Wilson's notation for benzene (B151609) rings (e.g., ν₈ₐ, ν₈ᵦ, ν₁₉ₐ, ν₁₉ᵦ).

Ring Breathing (ν₁ and ν₁₂): These are symmetric stretching and contracting motions of the entire ring. The ν₁ mode gives a particularly strong Raman signal around 1000 cm⁻¹.

C-H Bending: These are divided into in-plane (βCH or δCH) and out-of-plane (γCH or πCH) modes and occur in the fingerprint region.

The propyl group introduces its own set of internal vibrations:

CH₃ and CH₂ Stretching: Asymmetric and symmetric stretches between 2850 and 2970 cm⁻¹.

CH₃ and CH₂ Bending: Scissoring, wagging, twisting, and rocking modes for the CH₂ groups, and symmetric (umbrella) and asymmetric bending for the CH₃ group, appearing between ~1375 and 1470 cm⁻¹.

C-C Stretching: Stretching of the carbon-carbon single bonds within the propyl chain, typically appearing as weaker bands in the 800-1200 cm⁻¹ range.

The coupling between the substituent modes and the ring modes can sometimes complicate the spectra, but it also provides a more detailed picture of the molecule's vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR spectra provide information about the hydrogen and carbon skeletons, respectively.

The ¹H NMR spectrum of this compound can be predicted based on the known spectrum of pyrimidine and the substituent effects of an alkyl group. The pyrimidine ring has three distinct protons at positions 2, 4, and 6. The propyl group introduces three additional sets of protons.

Ring Protons: In unsubstituted pyrimidine, the H2 proton appears as a singlet at ~9.27 ppm, the H4/H6 protons as a doublet at ~8.78 ppm, and the H5 proton as a triplet at ~7.38 ppm. In this compound, the H5 proton is replaced. The propyl group, being electron-donating, is expected to shield the adjacent H4 and H6 protons, shifting their resonance slightly upfield. These two protons would appear as a single peak (singlet). The H2 proton, being furthest from the substituent, would be least affected and should appear as a singlet at a high chemical shift.

Propyl Group Protons: The propyl chain protons will exhibit characteristic splitting patterns. The α-CH₂ protons (attached to the ring) will be deshielded by the aromatic ring and appear as a triplet. The β-CH₂ protons will be a multiplet (sextet), and the terminal γ-CH₃ protons will appear as an upfield triplet.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 | ~9.1 | Singlet (s) | - |

| H-4, H-6 | ~8.6 | Singlet (s) | - |

| α-CH₂ | ~2.6 | Triplet (t) | ~7.5 Hz |

| β-CH₂ | ~1.7 | Sextet (sxt) | ~7.5 Hz |

| γ-CH₃ | ~0.9 | Triplet (t) | ~7.5 Hz |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, four signals are expected for the pyrimidine ring carbons and three for the propyl group carbons.

Ring Carbons: In pyrimidine, the chemical shifts are C2 (~157.4 ppm), C4/C6 (~156.9 ppm), and C5 (~121.7 ppm). The attachment of the propyl group at the C5 position will cause a significant downfield shift for C5 (the ipso-carbon) and will also influence the shifts of the other ring carbons (C2, C4, C6).

Propyl Group Carbons: The chemical shifts for the propyl carbons (α, β, γ) will appear in the aliphatic region of the spectrum (< 40 ppm). The α-carbon, being directly attached to the aromatic ring, will be the most deshielded.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) |

| C-2 | ~157 |

| C-4, C-6 | ~158 |

| C-5 | ~135 |

| α-CH₂ | ~32 |

| β-CH₂ | ~23 |

| γ-CH₃ | ~14 |

Chemical Reactivity and Derivatization of 5 Propylpyrimidine

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the pyrimidine (B1678525) ring is dictated by its electron-deficient nature, which makes it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution. wikipedia.org

Electrophilic Substitution: This type of reaction is difficult on the pyrimidine ring but, when it occurs, it is directed to the C-5 position, which is the most electron-rich. wikipedia.orgresearchgate.net In 5-propylpyrimidine, this position is already occupied. Therefore, electrophilic attack on the ring is sterically and electronically hindered. Further substitution would likely require harsh conditions or highly activated pyrimidine rings. Research on related fused pyrimidine systems shows that electrophilic reactions like bromination, iodination, and nitration can occur at available positions on the pyrimidine ring. mdpi.com

Nucleophilic Substitution: The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and are thus activated for nucleophilic aromatic substitution, especially when a good leaving group (like a halogen) is present. wikipedia.org This is a common strategy for derivatization. For example, 2-chloro-5-propylpyrimidine (B1585665) serves as a versatile intermediate where the chlorine atom can be displaced by various nucleophiles to synthesize a range of derivatives for pharmaceutical and agrochemical applications. guidechem.com Similarly, the synthesis of 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione from 6-chloro-5-propyluracil is a classic example of nucleophilic substitution at the C-6 position. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a modern and powerful tool for the derivatization of heterocyclic compounds, including pyrimidines. While specific examples for this compound are not abundant, the principles are well-established for the pyrimidine scaffold. Reactions like the Suzuki, Stille, and Heck couplings allow for the formation of carbon-carbon bonds at halogenated positions (e.g., C-2, C-4, or C-6) of the pyrimidine ring. This enables the introduction of various aryl, heteroaryl, or alkyl groups. A copper-catalyzed three-component synthesis has been reported to produce polysubstituted pyrimidines, showcasing the utility of transition metals in constructing the pyrimidine core itself. rsc.org

Synthesis of Biologically Active Derivatives

A primary focus of research into this compound is the synthesis of derivatives with potential biological activity. The propyl group can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in biological targets.

Examples include:

Antimicrobial Agents: this compound-2-thiol has demonstrated inhibitory activity against bacteria by potentially disrupting folate biosynthesis. vulcanchem.com

Anticancer Agents: Derivatives such as 4-amino-6-chloro-2-methyl-5-propyl-pyrimidine are being investigated for their anticancer potential. chemnet.comontosight.ai Pyrimido[5,4-e] guidechem.comvulcanchem.comCurrent time information in Bangalore, IN.triazines and pyrazolopyrimidines derived from 1-propylpyrimidine-2,4,6(1H,3H,5H)-trione have also been synthesized and screened for antitumor activity. nih.gov

Enzyme Inhibitors: The pyrimidine scaffold is central to many enzyme inhibitors. The synthesis of 5-substituted pyrimidine nucleosides is a strategy for developing substrates and inhibitors for enzymes like DNA glycosylases. nih.gov

Formation of Coordination Compounds and Metal Complexes

The nitrogen atoms in the pyrimidine ring and functional groups on its derivatives can act as ligands, forming coordination compounds with metal ions. A notable example is the use of 2-mercapto-5-n-propylpyrimidine (HMPP) in the synthesis of copper nanoclusters. acs.org In this research, HMPP acts as a capping ligand, stabilizing the subnanometer-sized copper clusters. acs.org Further studies have shown that HMPP can be reduced to 2-mercapto-5-n-propyl-1,6-dihydropyrimidine (H₂MPP), which then forms coordination polymers with copper(I), such as [Cu(HMPP)]n and [Cu₂(MPP*)]n. acs.org The sulfur and nitrogen atoms of the ligand coordinate with the copper ions, demonstrating the versatile ligating ability of this this compound derivative.

Reactivity and Chemical Transformations of 5 Propylpyrimidine

Mechanistic Studies of Reactions Involving the 5-Propylpyrimidine Moiety

Mechanistic studies provide insight into the reaction pathways of this compound derivatives. For instance, in the nitrosation of hydrazone compounds of 1-propyl-pyrimidine-2,4,6(1H,3H,5H)-trione, the reaction proceeds through the formation of an inseparable 5-nitroso-derivative. This is followed by cyclization, which involves the nucleophilic attack of the electron-rich α-carbon of the hydrazone on the nitroso group, leading to a hydroxylamine (B1172632) intermediate. This intermediate is then converted into the final pyrimidotriazine product by protonation of the N-hydroxyl group and subsequent elimination of a water molecule. nih.gov

Another studied mechanism involves the reaction of 6-[2-(1-phenylethylidene)hydrazino]-1-propyl-pyrimidine-2,4(1H,3H)-dione with dimethylformamide-dimethylacetal (DMF-DMA). This reaction is believed to proceed via a nucleophilic attack of the C-5 position of the pyrimidine (B1678525) ring on the electrophilic carbon center of the acetal (B89532) in DMF-DMA. This is followed by an intramolecular cyclization and the elimination of dimethylamine, ultimately leading to the formation of a pyrazolopyrimidine system. nih.gov

Functionalization and Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring in this compound is susceptible to various functionalization and substitution reactions, allowing for the introduction of diverse chemical groups.

Halogenated derivatives of this compound are important intermediates in organic synthesis. For example, 5-bromo-6-propylpyrimidine-2,4(1H,3H)-dione can be synthesized by the bromination of 6-propylpyrimidine-2,4(1H,3H)-dione in water. ajol.info This bromo-derivative can then be converted to 5-bromo-2,4-dichloro-6-propylpyrimidine by treatment with phosphoryl chloride. ajol.info Similarly, 6-chloro-5-bromouracil can be used as a key intermediate in the synthesis of flavins. rsc.org The chlorine atom at the 4-position of 4-chloro-6-propylpyrimidine (B3102228) can be substituted by various nucleophiles.

The synthesis of chloro-derivatives is a common strategy for further functionalization. For instance, 2-chloro-5-propylpyrimidine (B1585665) is a commercially available reagent used in the synthesis of more complex molecules. synquestlabs.comfinesynthesis.lt It can be synthesized and subsequently used in reactions such as nucleophilic substitution with lithium reagents. mdpi.com The stability of these chloro-derivatives, such as 2-chloro-5-propylpyrimidine and 4-chloro-5-propylpyrimidine, has been noted, although they are incompatible with strong oxidizing agents. synquestlabs.comaksci.comaksci.com

Table 1: Examples of Halogenated this compound Derivatives and their Synthesis

| Compound | Starting Material | Reagents and Conditions | Reference |

| 5-Bromo-6-propylpyrimidine-2,4(1H,3H)-dione | 6-Propylpyrimidine-2,4(1H,3H)-dione | Bromine in water | ajol.info |

| 5-Bromo-2,4-dichloro-6-propylpyrimidine | 5-Bromo-6-propylpyrimidine-2,4(1H,3H)-dione | Phosphoryl chloride | ajol.info |

| 4-Chloro-6-propylpyrimidine | 4,6-Dichloropyrimidine | Propylamine, triethylamine, dichloromethane |

Amination and hydroxylation reactions introduce key functional groups onto the this compound core. google.com Aminated pyrimidines are of particular interest. For example, 4-amino-6-chloro-2-methyl-5-propylpyrimidine is a synthetic derivative with potential biological applications. ontosight.ai The synthesis of such compounds often involves multi-step reactions starting from simpler pyrimidine precursors. ontosight.ai The amination of chloro-substituted pyrimidines is a common synthetic route. For instance, the chlorine atom at the 7-position of 5-alkyl-7-chloro-3-phenylazo-1-phenyl-1H-pyrimido[4,5-e] synquestlabs.comaksci.comCurrent time information in Bangalore, IN. thiadiazines can be replaced by secondary amines in boiling ethanol. ajol.info

Hydroxylation can also be a key transformation. For example, the synthesis of 5-halopropylpyrimidine derivatives has been achieved from the precursor 5-(3-hydroxypropyl)pyrimidine-2,4-dione. mdpi.com

Thio-substituted pyrimidines are versatile intermediates. This compound-2-thiol, for example, possesses a nucleophilic thiol group that can undergo various derivatizations. vulcanchem.com S-alkylation with reagents like methyl iodide yields 5-propyl-2-(methylthio)pyrimidine. vulcanchem.com The thiol group can also be oxidized to a sulfonic acid group using hydrogen peroxide. vulcanchem.com

Furthermore, 2-thiouracil (B1096) derivatives can be alkylated at the sulfur atom. For example, 5-alkyl-6-(substituted benzyl)-2-thiouracils react with various chloroethylamines to produce S-alkylated products. mdpi.comnih.govresearchgate.net These reactions are typically carried out in a solvent like DMF with a base such as potassium carbonate. mdpi.com

Table 2: Reactions of Thio-Substituted 5-Propylpyrimidines

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| This compound-2-thiol | Methyl iodide | 5-Propyl-2-(methylthio)pyrimidine | S-Alkylation | vulcanchem.com |

| This compound-2-thiol | Hydrogen peroxide | This compound-2-sulfonic acid | Oxidation | vulcanchem.com |

| 5-Alkyl-6-(substituted benzyl)-2-thiouracils | (2-Chloroethyl)diethylamine hydrochloride | 2-(2-Diethylamino)ethylthiopyrimidin-4(3H)-ones | S-Alkylation | mdpi.comnih.gov |

| 5-Alkyl-6-(substituted benzyl)-2-thiouracils | N-(2-Chloroethyl)pyrrolidine hydrochloride | 2-[2-(Pyrrolidin-1-yl)ethyl]-thiopyrimidin-4(3H)-ones | S-Alkylation | mdpi.comnih.gov |

Cyclization Reactions and Formation of Fused Pyrimidine Systems

This compound derivatives can serve as precursors for the synthesis of fused heterocyclic systems. These reactions often involve the existing functional groups on the pyrimidine ring and the propyl chain. For instance, pyrimido[5,4-e] aksci.comCurrent time information in Bangalore, IN.vulcanchem.comtriazines can be synthesized from 6-hydrazinyluracil derivatives through condensation with aldehydes, followed by nitrosation and intramolecular cyclization. nih.govresearchgate.net Similarly, pyrazolo[3,4-d]pyrimidines can be obtained by reacting hydrazone derivatives with DMF-DMA. nih.govresearchgate.net

Another example is the synthesis of triazolo[4,5-d]pyrimidines from 4,6-dichloro-2-propylpyrimidine-5-amine, which undergoes cyclization with sodium nitrite (B80452). upi.edu The condensation of 6-aminouracil (B15529) derivatives with β-dicarbonyl compounds can lead to the formation of pyrido[2,3-d]pyrimidine-2,4-diones. derpharmachemica.com

Derivatization at the Propyl Chain for Enhanced Functionality

The propyl chain at the C-5 position of the pyrimidine ring offers another site for chemical modification. While the pyrimidine ring itself is the primary site of many reactions, derivatization of the propyl chain can be used to modulate the molecule's properties. For instance, oxidation of the propyl side chain can lead to hydroxylation. vulcanchem.com The synthesis of 5-(1-hydroxypropyl)pyrimidine nucleosides has been reported, involving the separation of epimers. researchgate.net These modifications can influence the biological activity and physical properties of the resulting compounds.

Applications of 5 Propylpyrimidine As a Building Block in Organic Synthesis and Material Science

Role as a Key Intermediate in Complex Molecule Synthesis

The 5-propylpyrimidine moiety serves as a crucial starting point or intermediate in the construction of more complex molecular architectures, finding utility in the development of pharmacologically active agents and modified nucleosides.

Construction of Pharmacologically Relevant Scaffolds

The this compound framework is a valuable starting material for the synthesis of various heterocyclic compounds with potential pharmacological applications. Its derivatives have been explored for their antimicrobial and antiproliferative activities. For instance, a series of N-alkylated C-6-isobutyl- and propylpyrimidine derivatives have been synthesized and evaluated for their effects on tumor cell lines. nih.gov One notable derivative, a N-methoxymethylated 5-methylpyrimidin-2,4-dione with a di(benzyloxy)isobutyl group at C-6, demonstrated significant growth inhibition at micromolar concentrations. nih.gov

Furthermore, this compound derivatives can be elaborated into fused heterocyclic systems. A key example is the synthesis of triazolo[4,5-d]pyrimidine derivatives starting from 4,6-dichloro-2-propylpyrimidine-5-amine. This precursor is reacted with furan-2-ylmethanamine, followed by a cyclization reaction with sodium nitrite (B80452) to yield the target triazolopyrimidine. Such fused pyrimidine (B1678525) systems are of great interest in medicinal chemistry due to their diverse biological activities. The synthesis of 4-amino-6-chloro-2-methyl-5-propyl-pyrimidine highlights the importance of carefully selected reagents and reaction conditions to introduce various functional groups onto the pyrimidine ring, which can significantly modulate the biological properties of the resulting compounds. ontosight.ai

| Precursor | Reagents and Conditions | Resulting Scaffold | Potential Application | Reference |

| 4,6-Dichloro-2-propylpyrimidine-5-amine | 1. Furan-2-ylmethanamine, EtOH, reflux; 2. NaNO2, AcOH, H2O, 10 °C | Triazolo[4,5-d]pyrimidine | Pharmacological agents | |

| C-6-propyl pyrimidine derivatives | N-alkylation | N-alkylated C-6-propyl pyrimidines | Antiproliferative agents | nih.gov |

| 4-amino-6-chloro-2-methyl-5-propyl-pyrimidine | Multistep synthesis | Substituted pyrimidine | Antimicrobial, Antiviral, Anticancer | ontosight.ai |

Synthesis of Nucleoside Analogues (e.g., 5-Propyl-2'-deoxyuridine)

This compound derivatives are instrumental in the synthesis of nucleoside analogues, which are modified versions of the building blocks of DNA and RNA. These analogues can interfere with viral replication or cancer cell growth. A prominent example is 5-propyl-2'-deoxyuridine (B1209753) (Pr-dUrd), a nucleoside analogue with selective anti-herpes virus activity. nih.govsci-hub.ru The synthesis of Pr-dUrd can be achieved starting from 5-propyluracil, a derivative of this compound. sci-hub.ru

Studies have shown that in herpes simplex virus type 1 (HSV-1) infected cells, Pr-dUrd is phosphorylated to its mono-, di-, and triphosphate forms and subsequently incorporated into the viral DNA. nih.gov This incorporation preferentially inhibits the synthesis of viral DNA, effectively blocking viral replication. nih.gov Importantly, Pr-dUrd shows little to no phosphorylation in uninfected cells, which accounts for its low toxicity to host cells. nih.gov The enzymatic synthesis of other modified nucleosides, such as 5-(heptafluoro-n-propyl)-2'-deoxyuridine, has also been reported, highlighting the versatility of the 5-alkylpyrimidine scaffold in creating novel nucleoside analogues. nih.gov

| Nucleoside Analogue | Precursor | Key Features | Antiviral Activity | Reference |

| 5-Propyl-2'-deoxyuridine (Pr-dUrd) | 5-Propyluracil | Selectively phosphorylated in infected cells and incorporated into viral DNA. | Selective inhibitor of herpes simplex virus type 1 (HSV-1). | nih.govsci-hub.ru |

| 5-(Heptafluoro-n-propyl)-2'-deoxyuridine | 5-(Heptafluoro-n-propyl)-2'-deoxyuridine 5'-triphosphate | Enzymatically incorporated into DNA. | Potential for creating perfluoroalkylated nucleic acids. | nih.gov |

Supramolecular Chemistry of this compound Derivatives

The non-covalent interactions of this compound derivatives play a crucial role in their solid-state structures and their ability to form organized supramolecular assemblies. These interactions are fundamental to the field of crystal engineering, where the rational design of crystal structures with desired properties is a primary goal.

Design and Analysis of Supramolecular Self-Assembly

The self-assembly of pyrimidine derivatives can be directed by a variety of non-covalent interactions, including hydrogen bonding and halogen bonding. ijcrt.orgnih.govnih.gov The substitution pattern on the pyrimidine ring significantly influences these interactions and, consequently, the resulting supramolecular architecture. ijcrt.org For instance, the combination of hydrogen-bond-based amino-pyrimidine/carboxylic acid synthons with halogen bonds (I⋯N, Br⋯N, and I⋯O) allows for the reliable construction of extended 1-D and 2-D molecular networks with predictable connectivity. nih.govnih.gov The introduction of a propyl group at the 5-position can influence the steric and electronic properties of the pyrimidine ring, thereby modulating the strength and directionality of these non-covalent interactions and influencing the self-assembly process. In halogenated pyrimidine derivatives, halogen bonds can play a significant role in directing the supramolecular assembly, often leading to the formation of one-dimensional chains. rsc.org

Investigation of Non-Covalent Interactions in Crystal Engineering

The crystal structures of this compound derivatives provide valuable insights into the interplay of non-covalent forces. The analysis of the crystal structure of 5-hydroxy-5-propylbarbituric acid, a derivative of this compound, reveals a complex hydrogen-bonded framework. iucr.orgnih.gov In this structure, each molecule is linked to five others through three independent hydrogen bonds: N—H⋯O(carbonyl), N—H⋯O(hydroxy), and O—H⋯O(carbonyl). iucr.orgnih.gov The propyl substituent adopts a trans conformation. iucr.orgnih.gov

Another example is the crystal structure of 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. nih.gov In this molecule, the pyrimidine and phenyl rings are twisted relative to each other. The crystal packing is stabilized by a network of N—H⋯O and C—H⋯O hydrogen bonds, which form centrosymmetric dimers. These dimers are further connected into chains. nih.gov The study of these non-covalent interactions is crucial for understanding the solid-state properties of these materials and for the rational design of new crystalline materials with specific functions. rsc.orgmdpi.commdpi.com

| Compound | Key Non-Covalent Interactions | Supramolecular Motif | Reference |

| 5-Hydroxy-5-propylbarbituric acid | N—H⋯O(carbonyl), N—H⋯O(hydroxy), O—H⋯O(carbonyl) | 3D hydrogen-bonded framework | iucr.orgnih.gov |

| 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione | N—H⋯O, C—H⋯O | Centrosymmetric dimers forming chains | nih.gov |

| Halogenated pyrimidine derivatives | Halogen bonds (e.g., C–Br⋯O, C–Br⋯N) | 1-D halogen-bonded chains | rsc.org |

Utilization in Nanomaterial Synthesis and Modification

The unique chemical properties of this compound derivatives make them suitable for applications in nanotechnology, particularly as ligands for the synthesis of metal nanoclusters and for the functionalization of other nanomaterials.

A key example is the use of 2-mercapto-5-n-propylpyrimidine (MPP) as a capping ligand in the synthesis of copper nanoclusters. thermofisher.comtandfonline.comresearchgate.netescholarship.org In a typical synthesis, copper(II) nitrate (B79036) is reduced in the presence of MPP, which coordinates to the surface of the forming copper clusters, thereby controlling their size and preventing their aggregation. tandfonline.com The size of the resulting copper nanoclusters can be controlled by adjusting the reaction conditions. tandfonline.com These MPP-capped copper nanoclusters have shown size-dependent catalytic activity, for instance, in the electrocatalytic oxygen reduction reaction (ORR). tandfonline.com Smaller nanoclusters have been found to exhibit higher catalytic performance for the ORR. tandfonline.com

Beyond the synthesis of nanoclusters, pyrimidine derivatives can be used to functionalize other nanomaterials to impart specific properties. For example, chitosan (B1678972) nanoparticles have been functionalized with a pyrimidine derivative, 2-thioxodihydropyrimidine-4,6(1H,5H)-dione, to enhance their ion sorption capabilities for the removal of contaminants like Cr(VI) from wastewater. mdpi.comresearchgate.net This modification creates a nanoscale composite material with a large surface area and fast sorption kinetics. mdpi.comresearchgate.net The pyrimidine moiety in this case introduces additional binding sites for the metal ions, thereby improving the removal efficiency. mdpi.comresearchgate.net

Application as Capping Ligands for Metal Nanoclusters (e.g., Copper Nanoclusters)

A prominent application of this compound derivatives is as capping ligands in the synthesis of metal nanoclusters, particularly copper nanoclusters (CuNCs). thermofisher.infishersci.ca Specifically, 2-mercapto-5-n-propylpyrimidine (MPP) has been effectively used to prepare subnanometer-sized copper clusters through a chemical reduction method. thermofisher.inchemicalbook.comfishersci.cachemdad.com In this process, the MPP ligand acts as a stabilizing agent, preventing the aggregation of the copper atoms and controlling the size of the resulting nanoclusters. researchgate.netrsc.org

The synthesis often involves a modified Brust-Schiffrin protocol. rsc.org For instance, a copper salt, such as copper(II) nitrate, is mixed with the MPP ligand in an organic solvent like ethanol. rsc.org The subsequent reduction of the copper ions, typically with a reducing agent like sodium borohydride (B1222165) (NaBH₄), leads to the formation of MPP-capped copper nanoclusters. rsc.orgrsc.org The molar ratio of the ligand to the metal salt is a critical parameter that influences the size and composition of the final nanoclusters. rsc.org Research has demonstrated the preparation of copper nanoclusters with varying core sizes by adjusting these synthetic conditions. chemicalbook.comchemdad.com

The resulting copper nanoclusters protected by 2-mercapto-5-n-propylpyrimidine have been found to be highly monodisperse. rsc.org These nanoclusters exhibit unique properties, including luminescence and high electrocatalytic activity, which are directly related to their discrete, molecule-like energy levels. researchgate.netacs.org

Characterization of Nanocluster Composition via Spectroscopic Techniques

The precise chemical composition and structure of this compound-capped nanoclusters are primarily determined using advanced spectroscopic techniques, with mass spectrometry being a particularly powerful tool. researchgate.netacs.org

Electrospray ionization mass spectrometry (ESI-MS) has been instrumental in elucidating the exact composition of these nanoclusters. acs.org For 2-mercapto-5-n-propylpyrimidine-protected copper nanoclusters, positive-ion ESI-MS analysis has successfully identified the dominant species in solution. rsc.orgacs.org Studies have shown the formation of specific cluster sizes, with species such as Cu₈(MPP)₄ being identified as a dominant component in the colloidal solution. rsc.orgacs.org The experimental mass spectra obtained are often compared with simulated isotopic patterns to confirm the composition of the nanocluster core and the number of capping ligands. acs.org

In addition to mass spectrometry, other spectroscopic methods are employed to characterize these nanomaterials. UV-vis absorption spectroscopy is used to study their electronic properties. Unlike larger metal nanoparticles that exhibit a surface plasmon resonance (SPR) band, subnanometer-sized copper nanoclusters show discrete absorption bands, which is indicative of their quantized electronic structure. researchgate.netacs.org

Fluorescence spectroscopy is another key characterization technique. 2-Mercapto-5-n-propylpyrimidine-capped copper nanoclusters have been shown to exhibit photoluminescence, with specific excitation and emission wavelengths. researchgate.netacs.org For example, dual emissions at 425 nm and 593 nm have been reported, with quantum yields that underscore their potential for optical applications. researchgate.netacs.org The photoluminescent properties are highly dependent on the size of the nanocluster core. rsc.org

In Vitro Biological Mechanism Studies of 5 Propylpyrimidine Derivatives Excluding Clinical Data

Structure-Activity Relationship (SAR) Investigations in Cellular Models

The exploration of the structure-activity relationship (SAR) of 5-propylpyrimidine derivatives has been a critical area of research to understand how chemical modifications influence their biological activity in cellular models. These studies systematically alter the substituents on the pyrimidine (B1678525) core and analyze the resulting effects on antiproliferative and other cellular activities.

A key finding in the SAR of pyrimidine derivatives is the significant impact of substituents at various positions of the pyrimidine ring. For instance, in a series of N-alkylated C-6-isobutyl- and propyl-pyrimidine derivatives, the introduction of a di(benzyloxymethyl) unit was found to be crucial for antiproliferative activity against HeLa cervical cancer cell lines. nih.gov Lipophilicity also emerged as a significant factor, with more lipophilic derivatives demonstrating higher activity. nih.gov Specifically, N-methoxymethylated 5-methylpyrimidin-2,4-dione bearing a di(benzyloxy)isobutyl group at the C-6 position exhibited the most potent effect. nih.govresearchgate.net

The nature of the substituent at the C-5 position also plays a vital role. Studies on 5-halopropyl derivatives revealed that a chloroalkyl group can confer alkylating properties in addition to antimetabolic effects. nih.gov For example, 5-(3-chloropropyl)-2,4-dichloropyrimidine showed significant, though non-selective, antiproliferative effects at low micromolar concentrations against a panel of human cancer cell lines, including MCF-7 (breast), CFPAC-1 (pancreatic), HeLa (cervical), and SW620 (colon). nih.gov In contrast, its analogue, 5-(2-chloroethyl)-2,4-dichloropyrimidine, displayed potent and selective activity against the HCT116 colon carcinoma cell line. nih.gov

Furthermore, the introduction of different functional groups at the C-5 position has been explored. C-5-alkynyluracil derivatives with a p-substituted phenylacetylene (B144264) group showed high activity against HeLa cells. nih.gov Similarly, C-5-heteroaryl uracil (B121893) derivatives containing sulfur also demonstrated notable antiproliferative effects on the same cell line. nih.gov These findings underscore the importance of the C-5 substituent in modulating the biological activity of pyrimidine derivatives.

Quantitative structure-activity relationship (QSAR) models have been developed to predict the antiproliferative activity of these compounds. One such model for pyrimidine and uracil derivatives against HeLa cells identified five molecular descriptors that correlate with activity. nih.gov This model was successfully validated by synthesizing and testing new C-5-substituted pyrimidine derivatives, confirming its predictive power for designing novel and more active compounds. nih.gov

Table 1: SAR of this compound Derivatives in Cellular Models

| Compound/Derivative Class | Key Structural Features | Cellular Model(s) | Observed Activity |

|---|---|---|---|

| N-alkylated C-6-propyl pyrimidines | Di(benzyloxymethyl) unit at C-6 | HeLa | Potent antiproliferative |

| 5-(3-chloropropyl)-2,4-dichloropyrimidine | Chloroalkyl group at C-5 | MCF-7, CFPAC-1, HeLa, SW620 | Significant non-selective antiproliferative |

| 5-(2-chloroethyl)-2,4-dichloropyrimidine | Chloroalkyl group at C-5 | HCT116 | Potent and selective antiproliferative |

| C-5-alkynyluracil derivatives | p-substituted phenylacetylene at C-5 | HeLa | High antiproliferative |

| C-5-heteroaryl uracil derivatives | Sulfur-containing heteroaryl at C-5 | HeLa | Notable antiproliferative |

Molecular Mechanisms of Action in Cell Lines

Cell Cycle Perturbation Analysis in In Vitro Tumor Cell Lines

Investigations into the molecular mechanisms of this compound derivatives have revealed their ability to interfere with the cell cycle in tumor cell lines. A notable example is the study of 5-(2-chloroethyl)-substituted pyrimidines, which demonstrated a pronounced cytostatic effect on colon carcinoma (HCT116) cells. researchgate.net Cell cycle analysis of cells treated with this compound indicated severe DNA damage, leading to an arrest in the G2/M phase of the cell cycle. researchgate.net This G2/M arrest is a common cellular response to DNA damage, preventing cells with compromised genomes from proceeding into mitosis.

This observed G2/M arrest is considered an unusual mechanism for a pyrimidine antagonist. nih.gov Typically, antimetabolite drugs like the well-known pyrimidine antagonist 5-fluorouracil (B62378) induce cell cycle arrest in the G1 or early S phase by inhibiting enzymes crucial for DNA synthesis. nih.gov The deviation from this typical pattern suggests that the chloroalkyl substituent present in these this compound derivatives introduces an additional mechanism of action, likely related to its alkylating properties. nih.gov

Investigation of DNA Alkylating Abilities in In Vitro Systems

The presence of a halogenated propyl chain at the C-5 position of the pyrimidine ring suggests a potential for DNA alkylation, a mechanism of action for several established anticancer agents. nih.gov For 5-halopropyl derivatives, it is hypothesized that they possess a dual mechanism of action: antimetabolic and alkylating. nih.gov The halogen atom on the propyl chain can act as a leaving group, enabling the compound to form covalent bonds with nucleophilic sites on DNA, leading to DNA damage. nih.gov

The pronounced cytostatic activity and the induction of G2/M cell cycle arrest by 5-(2-chloroethyl)-substituted pyrimidines in HCT116 cells strongly support their potential DNA alkylating ability. researchgate.net While direct evidence from in vitro DNA binding assays for this compound itself is not extensively detailed in the provided context, the cellular effects observed are consistent with those of known DNA alkylating agents. nih.govresearchgate.net

Antimetabolic Effects in Cellular Pathways

Pyrimidine derivatives are well-known for their role as antimetabolites, primarily due to their structural similarity to natural pyrimidine nucleobases like uracil and thymine. nih.gov This structural mimicry allows them to interfere with the synthesis of nucleic acids, thereby inhibiting cell proliferation. The pyrimidine ring is a core component of nucleobases in DNA and RNA, making its analogues potent inhibitors of these essential cellular processes. nih.gov

The antimetabolic activity of pyrimidine derivatives often involves the inhibition of key enzymes in the nucleotide synthesis pathway. For example, the widely used anticancer drug 5-fluorouracil, a fluorinated pyrimidine analogue, acts by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis and repair. nih.gov While the specific enzymatic targets of many this compound derivatives are still under investigation, their structural resemblance to natural pyrimidines strongly suggests that they can function as antimetabolites. nih.gov Halogenated derivatives of this compound have also been identified as promising antimicrobial agents, potentially through the disruption of essential metabolic pathways in microorganisms.

Enzyme Inhibition Studies of this compound Analogues

Inhibition of Viral Enzymes (e.g., HIV-1 Protease, Reverse Transcriptase)

Derivatives of this compound have been investigated for their potential to inhibit viral enzymes, particularly those of the human immunodeficiency virus type 1 (HIV-1). The HIV-1 protease and reverse transcriptase are critical enzymes for the replication of the virus, making them prime targets for antiviral drug development. wikipedia.orgnih.gov

Studies on 6-arylsulfanyl-1-propyl-1H-pyrimidin-2,4-diones, which are related to this compound, have been conducted with the aim of developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net These compounds are designed to bind to a hydrophobic pocket near the active site of the reverse transcriptase, thereby allosterically inhibiting its function. While specific inhibitory concentrations for this compound derivatives were not detailed, the synthesis of these analogues highlights the ongoing effort to explore this chemical space for anti-HIV agents. researchgate.net

Molecular docking studies have also been employed to predict the inhibitory potential of this compound analogues against HIV-1 protease. For instance, 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione was evaluated in silico, and the results suggested that it could act as a potential inhibitor of HIV-1 protease. mjcce.org.mk The binding affinity and hydrogen bonding interactions predicted by these models provide a rationale for the further development of these compounds as antiviral agents.

Furthermore, a broader range of pyrimidine analogues have been synthesized and tested for their anti-HIV activity. researchgate.net Although in one study, the tested compounds did not show significant inhibition of HIV-1 or HIV-2 replication in cell culture, the exploration of this chemical class continues. researchgate.net The 5'-triphosphates of some 5-substituted 2'-deoxyuridine (B118206) analogs, which are structurally related to this compound, have been shown to be competitive inhibitors of HIV-1 reverse transcriptase. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition Studies

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer research. mdpi.com Derivatives of pyrimidine have been extensively studied for their ability to inhibit these enzymes. A series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines, which feature a substituted pyrimidine core, have demonstrated potent inhibitory activity against CDKs. nih.gov The most effective of these compounds incorporated various hydroxyalkylamines at the C-5 position of the pyrimidine ring, achieving low nanomolar IC50 values against CDK2 and CDK5. nih.gov

Further studies on pyrazolo[3,4-d]pyrimidinone derivatives identified compounds with N5-2-(4-halophenyl) acetamide (B32628) substituents as potent CDK2 inhibitors. nih.gov The most promising of these, compound 4a , exhibited a submicromolar IC50 value of 0.21 µM, which was more potent than the reference inhibitor, roscovitine (B1683857) (IC50 = 0.25 µM). nih.gov Another study focused on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] vulcanchem.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives, also identifying potent CDK2 inhibitors. rsc.org In this research, compounds 14 and 13 showed significant inhibitory activity against CDK2/cyclin A2, with IC50 values of 0.057 µM and 0.081 µM, respectively. rsc.org

These findings highlight the importance of the substituent at the 5-position of the pyrimidine ring in determining the potency and selectivity of CDK inhibition. The introduction of specific side chains, such as hydroxyalkylamines or substituted acetamides, can significantly enhance the inhibitory activity of the parent pyrimidine scaffold against key cell cycle kinases. nih.govnih.gov

Table 1: In Vitro CDK Inhibition by 5-Substituted Pyrimidine Derivatives

| Compound Class | Specific Derivative(s) | Target Kinase | IC50 (µM) | Source |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidinone | 4a (N5-2-(4-halophenyl) acetamide substituent) | CDK2 | 0.21 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 14 | CDK2/cyclin A2 | 0.057 | rsc.org |

| Pyrazolo[3,4-d]pyrimidine | 13 | CDK2/cyclin A2 | 0.081 | rsc.org |

Nitric Oxide (NO) Production Inhibition in Immune Cells

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in immune cells like macrophages is a hallmark of inflammation. google.com Consequently, inhibitors of this pathway are of significant interest. Research has shown that 5-substituted pyrimidine derivatives can effectively inhibit immune-activated NO production. acs.org

A study involving 5-substituted 2-amino-4,6-dihydroxypyrimidines and their 4,6-dichloro counterparts demonstrated that the dichloro derivatives were effective inhibitors of NO production in mouse peritoneal cells. acs.org The inhibitory capacity was influenced by the substituent at the 5-position, with IC50 values for various derivatives falling in the range of 9-36 µM. acs.org Another investigation into novel 5-substituted pyrimidine derivatives found that they could simultaneously reduce the production of both NO and prostaglandin (B15479496) E2, two key signaling molecules in inflammation. google.com The study emphasized that the nature of the substituent at the 5-position was critical for this biological activity. google.com

For instance, curvulariahawadride, a complex natural product containing a substituted pyrimidine-like core, showed potent NO production inhibitory activity in RAW 264.7 macrophage cells with an IC50 value of 12.9 µM, which was significantly better than the indomethacin (B1671933) positive control (IC50 = 73.4 µM). nih.gov

Table 2: Inhibition of Nitric Oxide (NO) Production by 5-Substituted Pyrimidine Derivatives in Immune Cells

| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidines | Various 5-substituted derivatives | Mouse Peritoneal Cells | 9 - 36 | acs.org |

| Curvularia-derived compound | Curvulariahawadride | RAW 264.7 Macrophages | 12.9 | nih.gov |

DNA/RNA Interaction Mechanisms and Transcription Effects in In Vitro Systems

The pyrimidine structure is a fundamental component of nucleobases in DNA and RNA, and its derivatives can interfere with nucleic acid functions. mdpi.com Studies have explored how modifications to the pyrimidine ring, particularly at the C-5 position, affect DNA/RNA interactions and the process of transcription.

In silico predictions for certain lipophilic pyrimidine derivatives have suggested that their mechanism of action may involve the inhibition of DNA or RNA polymerases. researchgate.net More direct experimental evidence comes from studies on the in vitro transcription of DNA templates containing modified pyrimidines. Research involving the synthesis of 5-ethyl- and 5-propyl-pyrimidine 2'-deoxyribonucleoside triphosphates showed that these non-natural nucleotides could be incorporated into DNA by polymerases. researchgate.netresearchgate.net

Subsequent in vitro transcription assays using bacterial RNA polymerase revealed that the effects of these modifications are complex. While bulky modifications at the C-5 position can block the interaction of RNA polymerase with promoter sequences and thus inhibit transcription, some smaller or oxidized forms of 5-propylpyrimidines are tolerated and still permit transcription to occur. nih.govresearchgate.netresearchgate.net For example, one study noted that while 5-ethyluracil-bearing DNA templates led to a pronounced stimulation of transcription (200% yield compared to natural thymine), the effects of other modifications varied. researchgate.net This suggests that the 5-propyl group, and its oxidized forms, can modulate the efficiency of transcription, potentially serving as artificial epigenetic regulators. researchgate.netresearchgate.net These findings indicate that RNA polymerase can accommodate significant structural changes in the major groove of the DNA template. researchgate.net

Future Directions and Emerging Research Avenues for 5 Propylpyrimidine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has been a subject of extensive research, with a growing emphasis on green and sustainable methodologies. Traditional methods often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. The future of 5-Propylpyrimidine synthesis lies in the adoption of more efficient and environmentally benign approaches.

Recent advancements in synthetic organic chemistry offer promising avenues for the synthesis of 5-substituted pyrimidines, which can be adapted for this compound. These include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. The application of microwave-assisted organic synthesis (MAOS) to the construction of the this compound core could offer a more sustainable alternative to conventional heating methods.

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, thereby minimizing intermediate isolation steps and reducing solvent and energy consumption. Designing a convergent MCR strategy for this compound would represent a significant step towards a more atom-economical and efficient synthesis.

Catalytic Methods: The use of catalysts, including metal catalysts, organocatalysts, and biocatalysts, can enhance the efficiency and selectivity of pyrimidine synthesis. Research into novel catalytic systems that can facilitate the direct introduction of a propyl group at the C5 position of the pyrimidine ring is a key area for future exploration. For instance, palladium-catalyzed cross-coupling reactions have been effectively used for the synthesis of 5-substituted pyrimidines and could be adapted for this compound.

| Synthetic Strategy | Key Advantages | Potential for this compound Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. | Faster and more energy-efficient synthesis of the this compound core. |

| Multicomponent Reactions | Atom economy, reduced waste, simplified procedures. | One-pot synthesis from simple precursors, improving overall efficiency. |

| Novel Catalysis | High selectivity, mild reaction conditions, catalyst recyclability. | Direct and selective introduction of the propyl group, avoiding protecting groups. |

Integration of Machine Learning and AI in Predictive Modeling for this compound

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can analyze vast datasets to predict the properties and activities of novel molecules, thereby accelerating the research and development process. For this compound, AI and ML can be leveraged in several key areas:

Predictive Bioactivity Modeling: By training ML algorithms on existing data for pyrimidine derivatives, it is possible to build models that can predict the potential biological activities of this compound and its analogs. These models can screen virtual libraries of compounds to identify those with the highest probability of interacting with a specific biological target, thus prioritizing synthetic efforts.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the development of new drugs. AI-powered tools can predict the ADMET profiles of this compound derivatives, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery pipeline.

De Novo Design: Generative AI models can design novel this compound derivatives with desired properties. By providing the model with a set of target parameters (e.g., high binding affinity for a specific enzyme and low predicted toxicity), the AI can generate new molecular structures that meet these criteria.

| AI/ML Application | Objective | Impact on this compound Research |

|---|---|---|

| Predictive Bioactivity Modeling | Identify potential biological targets and activities. | Accelerates the discovery of therapeutic applications. |